2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose
CAS No.: 191532-23-7
Cat. No.: VC0017041
Molecular Formula: C₂₂H₃₃NO₁₅
Molecular Weight: 551.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 191532-23-7 |
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Molecular Formula | C₂₂H₃₃NO₁₅ |
Molecular Weight | 551.5 |
IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C22H33NO15/c1-8(25)23-15-18(16(30)13(6-24)36-21(15)31)38-22-20(35-12(5)29)19(34-11(4)28)17(33-10(3)27)14(37-22)7-32-9(2)26/h13-22,24,30-31H,6-7H2,1-5H3,(H,23,25)/t13-,14-,15-,16-,17+,18-,19+,20-,21?,22+/m1/s1 |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural Characteristics and Properties
Molecular Structure and Nomenclature
2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose represents a disaccharide derivative consisting of two monosaccharide units: a 2-acetamido-2-deoxy-D-glucopyranose (N-acetylglucosamine or GlcNAc) unit and a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose unit. The compound features a β-1,3 glycosidic linkage, where the anomeric carbon (C-1) of the galactose unit is connected to the C-3 hydroxyl group of the glucosamine unit with β stereochemistry. The systematic naming follows carbohydrate nomenclature conventions, identifying the nature of the glycosidic linkage and the pattern of acetyl protecting groups.
In the literature, this compound may also be referred to as 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-acetamido-2-deoxy-D-glucopyranose, emphasizing the position of glycosylation at the 3-position of GlcNAc. The CAS number assigned to this compound is 191532-23-7, providing a unique identifier in chemical databases .
Physical Properties
Based on structural analysis and comparison with similar acetylated carbohydrates, 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose is expected to be a white crystalline solid. The presence of multiple acetyl groups significantly alters the compound's physical properties compared to the unprotected disaccharide, particularly affecting solubility characteristics and melting behavior.
The acetyl protecting groups render the molecule more lipophilic compared to the unprotected disaccharide, enhancing solubility in organic solvents like chloroform and dichloromethane while reducing water solubility. This property is particularly advantageous for purification by chromatographic methods and for reactions in organic media.
Structural Features and Conformational Analysis
The β-1,3 linkage between the galactose and glucosamine units creates a specific three-dimensional architecture that influences both the compound's chemical reactivity and its utility as a model for studying naturally occurring glycoconjugates. In this structure:
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The tetra-O-acetylated galactopyranosyl unit adopts a 4C1 chair conformation, typical for D-galactose derivatives.
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The 2-acetamido-2-deoxy-D-glucopyranose unit also prefers a 4C1 chair conformation.
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The β-glycosidic linkage creates a specific spatial arrangement different from α-linked counterparts or β-1,4 linked structures.
Synthetic Pathways and Methodology
Galactosyl Donor Preparation
The preparation of a suitable galactosyl donor typically involves:
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Peracetylation of D-galactose using acetic anhydride in pyridine
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Selective deacetylation at the anomeric position
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Activation of the anomeric center to create a reactive donor
Several activation methods can be employed to create suitable galactosyl donors:
Donor Type | Preparation Method | Advantages/Disadvantages |
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Galactosyl Bromide | Treatment with HBr/AcOH | Good reactivity; limited stability |
Galactosyl Trichloroacetimidate | Reaction with trichloroacetonitrile/base | High reactivity; good stability; catalytic activation |
Galactosyl Thioglycoside | Thiolation followed by acetylation | Stable; requires activation; tunable reactivity |
Glucosamine Acceptor Preparation
The glucosamine acceptor must be strategically protected to ensure glycosylation occurs selectively at the 3-position. This typically requires:
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Protection of the amine at C-2 as an acetamide
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Selective protection of the 4- and 6-positions
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Leaving the 3-position free for glycosylation
The exact protection strategy depends on the specific synthetic route, but common approaches include using benzylidene acetals to protect the 4,6-positions simultaneously or employing orthogonal protecting groups that can be selectively removed.
Glycosylation and Deprotection
The critical glycosylation step requires careful control of reaction conditions to achieve β-selectivity. From related synthetic approaches, such as those used for benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside, we can infer potential conditions:
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Promoter: Hg(CN)2 in benzene/nitromethane at 40-45°C for 24 hours
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Alternative promoters: TMSOTf, BF3·Et2O, or NIS/TfOH depending on the donor type
After successful glycosylation, selective deprotection of temporary protecting groups (while maintaining the acetyl groups) would yield the target compound. This might involve:
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Hydrogenolysis of benzyl groups (if present)
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Acidic hydrolysis of acetal protecting groups
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Specific conditions such as AcOH/H2O at 60-65°C for 1.5 hours as mentioned for related compounds
Applications in Carbohydrate Chemistry
Role in Glycosylation Studies
2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose serves as a pivotal compound in glycosylation studies, particularly for investigating stereoselective glycosidic bond formation . Its importance stems from several factors:
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The β-1,3 linkage represents a challenging glycosidic bond to form with high stereoselectivity
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The pattern of acetyl protecting groups allows for studying their influence on reactivity and selectivity
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The compound's structure resembles fragments found in biologically significant glycoconjugates
Researchers utilize this compound to develop and optimize glycosylation methodologies, exploring factors such as solvent effects, temperature dependence, and the influence of different promoters on stereochemical outcomes. The knowledge gained from these studies contributes to broader strategies for oligosaccharide synthesis.
Building Block for Complex Oligosaccharides
As a well-defined disaccharide intermediate, this compound serves as a valuable building block for the synthesis of more complex oligosaccharides containing the β-1,3-Gal-GlcNAc structural motif. The free hydroxyl groups in the glucosamine unit, particularly at positions 4 and 6, provide handles for further elaboration through additional glycosylation reactions.
This building block approach is especially valuable for constructing:
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Oligosaccharides related to mucin-type O-glycans
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Fragments of glycosaminoglycans
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Core structures of N-linked glycans
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Specialized glycoconjugates for biological studies
Model for Structural Studies
The defined structure of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose makes it an excellent model compound for structural investigations. Its relatively simple structure compared to larger oligosaccharides facilitates detailed analysis using:
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NMR spectroscopy for conformational analysis
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X-ray crystallography for solid-state structural determination
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Computational modeling for understanding dynamic behavior
Comparative Analysis with Related Compounds
Structural Comparison with Related Glycoconjugates
To understand the unique properties of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose, it's valuable to compare it with structurally related compounds found in the literature:
This comparison highlights how subtle structural differences—such as the nature of the glycosidic linkage, the configuration at the reducing end, and the pattern of protecting groups—can significantly influence a compound's chemical behavior and utility in carbohydrate synthesis.
Reactivity Patterns and Synthetic Utility
The reactivity of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose is largely determined by:
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The hemiacetal functionality at the reducing end, which exists in equilibrium between α and β anomers
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The free hydroxyl groups at positions 4 and 6 of the glucosamine unit
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The acetyl protecting groups on the galactose unit, which can be selectively removed under controlled conditions
These features make the compound particularly useful for:
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Anomeric activation to create glycosyl donors for further glycosylation
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Regioselective modification at the free hydroxyl positions
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Selective deprotection strategies to reveal specific hydroxyl groups for further elaboration
In contrast, related compounds like benzyl glycosides have fixed anomeric configurations and different patterns of available hydroxyl groups, leading to distinct reactivity profiles and applications in synthetic sequences.
Current Research Directions and Future Perspectives
Advances in Synthetic Methodology
Current research involving 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose and related compounds focuses on developing improved synthetic methodologies. Key areas of investigation include:
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Development of more efficient catalysts for stereoselective β-galactosylation
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Exploration of greener reaction conditions, including solvent-free approaches and reduced reliance on heavy metal promoters
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Application of enzymatic methods as alternatives or complements to chemical synthesis
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Implementation of flow chemistry techniques for more controlled glycosylation reactions
These methodological advances aim to overcome traditional challenges in carbohydrate synthesis, such as the difficulty in achieving high stereoselectivity and the complexity of purification processes.
Applications in Biological Research
While 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose itself is primarily a synthetic intermediate, its deprotected counterpart and derivatives have potential applications in biological research:
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Development of glycomimetics that target carbohydrate-binding proteins
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Creation of well-defined glycoconjugates for studying carbohydrate-protein interactions
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Synthesis of oligosaccharide fragments for glycan array technologies
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Preparation of glycoconjugate vaccines targeting specific immune responses
The β-1,3-Gal-GlcNAc structural motif found in this compound appears in various biologically significant glycans, making derivatives of this disaccharide valuable tools for understanding glycobiology.
Future Research Opportunities
Several promising avenues for future research involving this compound include:
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Integration with automated glycan assembly platforms for more efficient access to complex oligosaccharides
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Combination with click chemistry approaches for creating multivalent glycoconjugates
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Application in studying enzymatic glycosylation mechanisms through comparative studies
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Development of chemoenzymatic approaches that combine the precision of chemical synthesis with the specificity of enzymatic modifications
These research directions could expand the utility of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-D-glucopyranose beyond its current applications, particularly in creating more complex glycoconjugates for biological studies and potential therapeutic development.
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